molecular formula C14H19Cl2N3S B1435971 1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride CAS No. 2108381-82-2

1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride

Cat. No.: B1435971
CAS No.: 2108381-82-2
M. Wt: 332.3 g/mol
InChI Key: UVVUALZWPWMEAK-UHFFFAOYSA-N
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Description

1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride is a useful research compound. Its molecular formula is C14H19Cl2N3S and its molecular weight is 332.3 g/mol. The purity is usually 95%.
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Biological Activity

1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article synthesizes diverse research findings on the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic potentials.

The molecular formula of this compound is C14H19Cl2N3SC_{14}H_{19}Cl_2N_3S. The compound features a thiazole ring and a piperazine moiety, which are known for their roles in various biological activities. The structure can be represented as follows:

Chemical Structure C14H19Cl2N3S\text{Chemical Structure }\text{C}_{14}\text{H}_{19}\text{Cl}_2\text{N}_3\text{S}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from piperazine derivatives and thiazole precursors. A notable method includes the reaction of 4-fluorobenzaldehyde with piperazine followed by thiazole formation through condensation reactions with hydrazine derivatives .

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole-piperazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown selective cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism involves inducing apoptosis through the modulation of the Bax/Bcl-2 ratio and activation of caspase pathways .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Mechanism
This compoundMCF-710.10Apoptosis induction
Similar Derivative (4e)HepG25.36Cell cycle arrest
Similar Derivative (4i)MCF-72.32Apoptosis via caspase activation

The anticancer activity is primarily attributed to:

  • Induction of Apoptosis : The compound increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins.
  • Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, preventing further proliferation .

Other Biological Activities

Beyond anticancer properties, thiazole-piperazine compounds have been investigated for their roles as:

  • Antinociceptive Agents : Some studies suggest that these compounds may also exhibit pain-relieving properties, potentially acting through opioid receptors or modulating inflammatory pathways .
  • Inhibitors of Key Enzymes : Certain thiazole derivatives have shown promise as inhibitors of p38 MAP kinase and phosphodiesterase IV (PDE IV), which are involved in inflammatory responses and signal transduction pathways .

Case Studies

A study highlighted the effectiveness of a similar thiazole-piperazine derivative in vivo, where it demonstrated targeted delivery to tumor cells in a murine model. This study emphasized the importance of structural modifications in enhancing bioavailability and targeting efficiency .

Properties

IUPAC Name

4-(4-methylphenyl)-2-piperazin-1-yl-1,3-thiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S.2ClH/c1-11-2-4-12(5-3-11)13-10-18-14(16-13)17-8-6-15-7-9-17;;/h2-5,10,15H,6-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVUALZWPWMEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride

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